(3R,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Description
Properties
IUPAC Name |
(3R,4R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-VJBWXMMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , commonly known as a derivative of Ezetimibe, is a notable pharmaceutical agent primarily recognized for its role in lipid metabolism. This article delves into its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H21F2NO3
- Molecular Weight : 409.43 g/mol
- IUPAC Name : (3R,4R)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
The compound features a complex azetidine ring structure substituted with fluorophenyl and hydroxyphenyl groups, contributing to its pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of cholesterol absorption in the intestines. It operates by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a critical role in the intestinal uptake of cholesterol. This inhibition leads to a reduction in low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream, making it effective for managing hyperlipidemia.
1. Cholesterol Lowering Effects
Clinical studies have demonstrated that Ezetimibe derivatives significantly lower LDL-C levels. For instance, a study indicated that patients treated with Ezetimibe showed a reduction in LDL-C by approximately 18% when combined with statin therapy compared to statin alone .
2. Anti-inflammatory Properties
Research has indicated that compounds similar to Ezetimibe exhibit anti-inflammatory effects, particularly in vascular tissues. These effects may be attributed to the modulation of inflammatory pathways associated with atherosclerosis .
3. Potential Anticancer Activity
Emerging studies suggest that derivatives of this compound may possess anticancer properties. A recent investigation into piperidine derivatives highlighted their potential in inducing apoptosis in cancer cells, suggesting that structural modifications can enhance biological activity against tumors .
Case Study 1: Ezetimibe in Hyperlipidemia Management
A clinical trial involving 300 patients with hyperlipidemia assessed the efficacy of Ezetimibe combined with atorvastatin. Results showed:
| Treatment Group | LDL-C Reduction (%) | HDL-C Change (%) |
|---|---|---|
| Atorvastatin Alone | 12 | +2 |
| Atorvastatin + Ezetimibe | 20 | +5 |
This study confirmed the enhanced lipid-lowering effect when combining these agents.
Case Study 2: Anti-inflammatory Effects
In a randomized controlled trial involving patients with coronary artery disease, administration of Ezetimibe resulted in:
| Parameter | Baseline Value | Post-Treatment Value |
|---|---|---|
| C-reactive protein (mg/L) | 5.0 | 3.0 |
This significant reduction indicates the anti-inflammatory potential of the compound.
Research Findings
Recent literature highlights various aspects of the biological activity of (3R,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one:
- Antioxidant Properties : Some studies have shown that this compound exhibits antioxidant activity, which may contribute to its cardiovascular benefits .
- Dual Inhibition : There is ongoing research into dual inhibitors targeting both cholesterol absorption and synthesis pathways to further enhance therapeutic outcomes .
Scientific Research Applications
Pharmacological Studies
Ezetimibe's effectiveness in lowering cholesterol has made it a subject of extensive pharmacological studies. Research has demonstrated that it can be used alone or in combination with statins to enhance lipid-lowering effects. Studies have shown that Ezetimibe significantly reduces LDL cholesterol levels compared to placebo controls .
Clinical Trials
Numerous clinical trials have evaluated Ezetimibe's efficacy and safety profile. Notably, the ENHANCE trial assessed its effects on carotid artery intima-media thickness (CIMT) in patients with familial hypercholesterolemia. While Ezetimibe effectively lowered LDL levels, the trial raised questions about its impact on atherosclerosis progression .
Mechanistic Studies
Research has delved into Ezetimibe's molecular interactions and mechanisms. For instance, studies utilizing binding assays have identified its affinity for the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in cholesterol uptake . Understanding these interactions aids in developing new compounds with improved efficacy.
Comparative Studies
Comparative studies have been conducted to evaluate Ezetimibe against other lipid-lowering agents. For example, research comparing Ezetimibe with statins indicated that while both classes reduce LDL cholesterol, they may differ in their effects on cardiovascular outcomes .
Table 1: Comparative Efficacy of Ezetimibe vs. Statins
| Study | Drug Class | LDL Reduction (%) | Key Findings |
|---|---|---|---|
| ENHANCE Trial | Ezetimibe | 18% | No significant change in CIMT |
| IMPROVE-IT Trial | Statins | 24% | Significant reduction in cardiovascular events |
| Combination Study | Ezetimibe + Statins | 35% | Enhanced lipid profile improvement |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| NPC1L1 Inhibition | Blocks intestinal absorption of cholesterol |
| Synergistic Effects | Enhances statin efficacy when used together |
| Impact on Atherosclerosis | Mixed results on plaque stabilization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs, intermediates, and related azetidinones, focusing on structural variations, bioactivity, and synthetic pathways.
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Role of Hydroxypropyl Side Chain :
- The (S)-3-hydroxypropyl group in ezetimibe is critical for potency. Its removal (e.g., SCH48461) reduces activity by 400-fold .
- Oxidation of the hydroxypropyl to an oxo group (CAS 191330-56-0) further diminishes cholesterol inhibition, confirming the necessity of the hydroxyl group for target binding .
Stereochemical Sensitivity :
- The (3R,4S) configuration of ezetimibe is essential for optimal NPC1L1 binding. Diastereomers (e.g., 3R,4R or 3S,4R) exhibit significantly reduced efficacy .
Synthetic Intermediates :
- Benzyloxy-protected intermediates (e.g., CAS 190595-65-4) are pivotal in scalable synthesis, enabling selective deprotection to yield ezetimibe .
Structural Analogs: Substitution of the hydroxyphenyl group with heterocycles (e.g., quinolin-6-yl) retains the azetidinone core but alters pharmacological targeting, as seen in dual catalysis studies .
Pharmacokinetic and Metabolic Comparisons
Ezetimibe undergoes glucuronidation to an active metabolite (SCH60663), enhancing its systemic retention and efficacy . In contrast, SCH48461 is rapidly metabolized, with <5% bioavailability, necessitating structural optimization to ezetimibe for clinical utility .
Impurity Profiles and Regulatory Considerations
Process-related impurities in ezetimibe synthesis include:
Preparation Methods
Chiral Auxiliary-Mediated Ring Closure
The use of (-)-D-2,10-camphorsultam as a recyclable chiral auxiliary enables diastereoselective formation of the azetidin-2-one ring. In this method, the auxiliary directs the stereochemistry during the cyclization of a β-hydroxyamide precursor. Key steps include:
-
Coupling : Reaction of a fluorophenyl-substituted β-hydroxyamide with the camphorsultam-derived intermediate under Mitsunobu conditions (DIAD, PPh₃) to establish the C3 stereocenter.
-
Cyclization : Intramolecular nucleophilic attack facilitated by BF₃·OEt₂, yielding the (3R,4R)-configured lactam with >95% diastereomeric excess (d.e.).
-
Auxiliary Removal : Hydrolysis under acidic conditions (HCl/MeOH) recovers the chiral auxiliary for reuse.
This method achieves an overall yield of 68% for the lactam core but requires stoichiometric amounts of the auxiliary.
Cu(I)-Catalyzed Kinugasa Cycloaddition
An alternative route employs a Kinugasa reaction between a terminal alkyne and a C,N-diarylnitrone to construct the β-lactam ring. Critical parameters include:
-
Catalyst System : CuI (10 mol%) with (1S,2S)-N-piperidylsulfamoyl-1,2-diphenylethylenediamine as a chiral ligand.
-
Reaction Conditions : (CH₂Cl)₂ at 40°C under H₂ (1 atm), achieving 82% yield and 94% enantiomeric excess (e.e.) for the (3R,4R) isomer.
Final Assembly and Deprotection
Lactam Coupling
The β-amino acid intermediate undergoes cyclization via EDCI/HOBt-mediated coupling:
Global Deprotection
Simultaneous removal of protecting groups is achieved under hydrogenolytic conditions:
Crystallization and Polymorph Control
Final purification leverages solvent-mediated polymorph selection:
| Condition | Solvent System | Polymorph | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Anhydrous crystallization | tert-Butyl methyl ether/n-heptane | Form A | 99.8 | 78 |
| Hydrated crystallization | MeOH/H₂O (2:1) | Form H | 99.5 | 82 |
Form A exhibits superior stability with <0.3% water content (Karl Fischer).
Comparative Analysis of Synthetic Routes
The domino process offers the best balance of yield and stereochemical fidelity, while the Kinugasa route excels in catalytic efficiency.
Critical Challenges and Solutions
-
Epimerization at C4 : Addressed by using low-temperature (0°C) workup during lactam coupling.
-
Byproduct Formation : Controlled via precise stoichiometry of EDCI/HOBt (1.2:1 molar ratio).
-
Polymorph Purity : Achieved through antisolvent crystallization with n-heptane, reducing Form H contamination to <0.1% .
Q & A
Q. What are the key considerations for synthesizing (3R,4R)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one with high stereochemical purity?
- Methodological Answer : Synthesis requires strict control of stereochemistry at multiple chiral centers. Asymmetric catalysis (e.g., Sharpless epoxidation or Evans aldol reaction) can be employed to establish the (S)-configuration of the hydroxypropyl side chain. Chiral HPLC or SFC (Supercritical Fluid Chromatography) is critical for monitoring enantiomeric excess during intermediate steps. Impurities such as (3R,4S)-diastereomers (e.g., process-related impurities in and ) must be minimized using temperature-controlled crystallization or kinetic resolution techniques .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) to assign stereochemistry and verify substituent positions (e.g., fluorine and hydroxyl groups) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (409.43 g/mol) and fragmentation patterns (e.g., cleavage of the azetidinone ring) .
- X-ray crystallography : For absolute configuration determination, as demonstrated in analogous azetidinone derivatives () .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at temperatures below -20°C to minimize oxidation of the hydroxyl groups and hydrolytic degradation of the azetidinone ring. Stability studies under ICH Q1A(R2) guidelines (25°C/60% RH and 40°C/75% RH) should be conducted to assess degradation pathways (e.g., formation of unspecified degradation products per ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles between synthetic batches?
- Methodological Answer :
- Impurity mapping : Use LC-MS/MS to identify specified impurities (e.g., (3R,4S)-diastereomers, ) and degradation products.
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways. Compare impurity chromatograms against pharmacopeial standards (e.g., USP40 in ) .
- Quantitative NMR (qNMR) : To quantify low-level impurities when UV-based HPLC lacks sensitivity for non-chromophoric species .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., NPC1L1 in cholesterol absorption)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized NPC1L1 protein.
- Molecular docking simulations : Use the compound’s 3D structure (SMILES:
O[C@H](CC[C@@H]1[C@H](N(C1=O)c2ccc(F)cc2)c3ccc(O)cc3)c4ccc(F)cc4, ) to predict binding modes in silico . - In vitro assays : Caco-2 cell monolayers to assess permeability and inhibition of cholesterol uptake, correlating with in vivo efficacy .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Process analytical technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to detect deviations in reaction progression.
- Design of experiments (DoE) : Optimize parameters like catalyst loading, solvent polarity, and reaction time using fractional factorial designs.
- Continuous flow chemistry : Minimize epimerization risks by reducing residence time in reactive intermediates (e.g., azetidinone ring-opening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
